N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide
Description
3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a fluorobenzoyl group, imparts specific chemical and physical properties that make it valuable for research and industrial purposes.
Properties
Molecular Formula |
C19H16FN5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H16FN5O3/c1-2-28-19-22-15(12-7-4-3-5-8-12)21-17(25-19)24-18(27)23-16(26)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H2,21,22,23,24,25,26,27) |
InChI Key |
KVYQHSWZSYEWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with aniline derivatives, under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol or ethyl halides.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through acylation reactions using fluorobenzoyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the triazine ring or the fluorobenzoyl group, potentially yielding amines or alcohols.
Substitution: The compound can participate in substitution reactions, especially at the triazine ring, where various nucleophiles can replace the ethoxy or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA involves its interaction with specific molecular targets and pathways. The triazine ring and fluorobenzoyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA
- 3-(4-ETHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA
Uniqueness
The unique combination of the ethoxy group and the fluorobenzoyl group in 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(3-FLUOROBENZOYL)UREA imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
